molecular formula C10H18O B155321 (R)-(+)-1,2-Epoxy-9-decene CAS No. 137310-67-9

(R)-(+)-1,2-Epoxy-9-decene

Cat. No. B155321
M. Wt: 154.25 g/mol
InChI Key: FCZHJHKCOZGQJZ-SNVBAGLBSA-N
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Description

(R)-(+)-1,2-Epoxy-9-decene, commonly known as Epoxomicin, is a natural product that has been used extensively in scientific research. It is a potent inhibitor of the proteasome, an important cellular complex responsible for the degradation of proteins. Epoxomicin has been found to have a wide range of applications in the field of biochemistry and molecular biology.

Scientific Research Applications

Atmospheric Non-equilibrium Oxygen Plasma for Epoxidation

A study by Suga and Sekiguchi (2006) demonstrates the epoxidation of 1-decene using atmospheric pressure glow plasma (APGP), leading to the predominant formation of 1,2-epoxydecane among other products. This process is notable for its application in the partial oxidation of organic compounds under atmospheric pressure without the need for catalysts, suggesting an efficient method for producing (R)-(+)-1,2-Epoxy-9-decene and similar compounds (Suga & Sekiguchi, 2006).

TiO2-Photocatalyzed Epoxidation Under Visible Light

Research by Ohno et al. (2001) on the photocatalyzed epoxidation of 1-decene by H2O2 under UV and visible light using TiO2 powder highlights a method for efficiently producing 1,2-epoxydecane. This study indicates the potential for utilizing TiO2-photocatalyzed reactions under visible light to enhance the selectivity and efficiency of epoxidation processes, contributing to greener and more energy-efficient synthetic pathways (Ohno, Masaki, Hirayama, & Matsumura, 2001).

Microwave-assisted Rapid Synthesis of Polyethers

Ahmadi and Ullah (2017) have developed a strategy for synthesizing polyethers from α-olefin (1-decene) using microwave irradiation, presenting a rapid and efficient alternative to conventional methods. The optimized process parameters yield a high polyether yield, highlighting the utility of microwave-assisted synthesis in accelerating chemical reactions and improving yield efficiency (Ahmadi & Ullah, 2017).

Covalent Binding of Biomolecules to Semiconductors

Jeanquartier et al. (2008) developed a versatile method for covalently linking biomolecules to group-IV semiconductors using epoxy-alkenes like 1,2-epoxy-9-decene. This method enables the attachment of functional biomolecules to semiconductor surfaces, offering potential applications in biosensing and bioelectronics (Jeanquartier, Schider, Feichtenhofer, Schwab, Schennach, Stettner, Winkler, Gruber-Woelfler, Schitter, Eder, & Khinast, 2008).

Enhancement of Epoxy Resin Properties

Research on the incorporation of (R)-(+)-1,2-Epoxy-9-decene derivatives into epoxy resins indicates improved material properties. For instance, graphene oxide modified with (R)-(+)-1,2-Epoxy-9-decene enhances the thermal and mechanical properties of epoxy-polyurethane composites, demonstrating the compound's role in developing advanced materials with superior performance characteristics (Lin et al., 2014).

properties

IUPAC Name

(2R)-2-oct-7-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHJHKCOZGQJZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426931
Record name (R)-(+)-1,2-Epoxy-9-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Epoxy-9-decene

CAS RN

137310-67-9
Record name (R)-(+)-1,2-Epoxy-9-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxy-9-decene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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